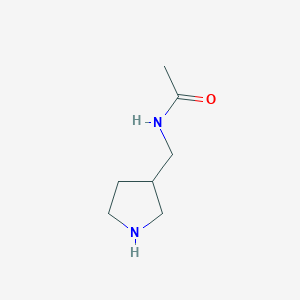

N-Pyrrolidin-3-ylmethyl-acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(pyrrolidin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-5-7-2-3-8-4-7/h7-8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAWFOYVSBYVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Pyrrolidin 3 Ylmethyl Acetamide and Analogous Structures

Diverse Synthetic Routes to the Pyrrolidinyl-Acetamide Core

Mannich Reaction-Based Approaches for Pyrrolidine-Acetamide Formation

The Mannich reaction is a powerful three-component condensation reaction that provides a versatile method for the synthesis of β-amino carbonyl compounds, known as Mannich bases. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically involves an aldehyde (such as formaldehyde), a primary or secondary amine, and a carbon acid. wikipedia.orglibretexts.org The core of the reaction is the formation of a reactive iminium ion intermediate, which is then attacked by the enol form of the carbonyl compound. wikipedia.orgyoutube.com

In the context of pyrrolidine (B122466) synthesis, a Mannich reaction can be followed by cyclization and reduction steps to afford the desired heterocyclic core. mdpi.com For instance, the reaction of an appropriate amine, formaldehyde, and a ketone can generate a Mannich base that, upon subsequent intramolecular reactions, yields a pyrrolidine derivative. wikipedia.orgnih.gov The versatility of the Mannich reaction allows for the incorporation of various substituents on both the pyrrolidine ring and the acetamide (B32628) side chain by choosing appropriate starting materials. libretexts.orgorganic-chemistry.org

| Reactants | Key Features | Product Type |

| Aldehyde, Amine, Enolizable Carbonyl | Three-component reaction, forms β-amino carbonyl | Mannich Base |

| 2-Ethoxypyrrolidines, Ketones | L-proline/Brønsted acid/base promoted | 2-(Acylmethylene)pyrrolidine derivatives |

This table summarizes key aspects of the Mannich reaction for synthesizing pyrrolidine derivatives.

Amidation and Coupling Strategies for Acetamide Moiety Introduction

A common and direct method for introducing the acetamide moiety is through the amidation of a pre-formed pyrrolidin-3-ylmethanamine core. This involves the reaction of the primary amine with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acid byproduct.

Alternatively, modern coupling reagents can be employed to facilitate the formation of the amide bond between pyrrolidin-3-ylmethanamine and acetic acid. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are effective for this transformation, particularly for sensitive substrates. researchgate.netnih.gov These methods are generally high-yielding and tolerate a wide range of functional groups.

A study on the synthesis of heterocyclic acetamide derivatives utilized EDC.HCl as a coupling agent to successfully synthesize various 2-substituted-N-(1H-pyrazol-4-yl)acetamides, 2-substituted-N-(1,3-thiazol-2-yl)acetamides, and 2-substituted-N-(pyrazin-2-yl)acetamides from the corresponding phenylacetic acids. researchgate.net

Intramolecular Cyclization Pathways for Pyrrolidine Ring Construction

The construction of the pyrrolidine ring itself can be achieved through various intramolecular cyclization strategies. acs.orgresearchgate.net These methods often involve the formation of a key carbon-nitrogen bond to close the five-membered ring.

One powerful approach is the intramolecular hydroamination or amination of unsaturated carbon-carbon bonds. osaka-u.ac.jpresearchgate.net For example, a molecule containing both an amine and a distant alkene or alkyne can undergo cyclization, often catalyzed by a transition metal, to form the pyrrolidine ring. Another strategy involves the insertion of a nitrene species into a C-H bond. osaka-u.ac.jpresearchgate.net

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene or alkyne is a widely used and highly stereoselective method for constructing substituted pyrrolidines. osaka-u.ac.jpmdpi.comresearchgate.net This approach allows for the creation of multiple stereocenters in a single step. Additionally, ring contraction of larger heterocyclic systems, such as pyridines, has emerged as a novel strategy for accessing pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net A photo-promoted ring contraction of pyridines with silylborane has been shown to produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.net

| Cyclization Strategy | Key Features | Starting Material Example |

| Intramolecular Hydroamination | C-N bond formation via addition to C=C or C≡C | Unsaturated amine |

| [3+2] Cycloaddition | Stereoselective formation of substituted pyrrolidines | Azomethine ylide and alkene/alkyne |

| Ring Contraction | Skeletal rearrangement to a smaller ring | Pyridine |

This table outlines various intramolecular cyclization strategies for pyrrolidine ring synthesis.

Stereoselective Synthesis of Pyrrolidinyl-Acetamide Enantiomers

The stereochemistry of the pyrrolidine ring is often crucial for biological activity. Therefore, the development of stereoselective synthetic methods is of high importance. mdpi.comresearchgate.net Asymmetric synthesis can be achieved through several strategies.

One approach involves the use of chiral starting materials, such as derivatives of the naturally occurring amino acid proline, which already possess a defined stereocenter. mdpi.comnih.gov For instance, (S)-prolinol can be a starting point for the synthesis of various chiral pyrrolidine-containing drugs. mdpi.com

Another powerful method is asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. researchgate.net For example, asymmetric hydrogenation of a prochiral precursor using a chiral metal complex, such as a ruthenium-based catalyst with a chiral ligand like DM-SEGPHOS, can produce a specific enantiomer of a β-hydroxy amide intermediate with high diastereoselectivity and enantioselectivity. researchgate.net This intermediate can then be converted to the desired chiral pyrrolidine derivative. The stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, utilized a catalytic asymmetric hydrogenation to establish the desired stereochemistry. researchgate.net

Derivatization and Functionalization Strategies of N-Pyrrolidin-3-ylmethyl-acetamide Derivatives

Once the core this compound scaffold is synthesized, further modifications can be made to fine-tune its properties.

Modifications of the Acetamide Nitrogen and Carbonyl Groups

The acetamide group itself offers opportunities for derivatization. The nitrogen atom of the acetamide can potentially be further alkylated or functionalized, although this can be challenging due to the reduced nucleophilicity of the amide nitrogen.

More commonly, the carbonyl group of the acetamide can be subjected to various chemical transformations. For example, reduction of the amide carbonyl to a methylene (B1212753) group would convert the acetamide into an ethylamine (B1201723) derivative. This can be achieved using strong reducing agents like lithium aluminum hydride.

Additionally, the entire acetamide group can be hydrolyzed under acidic or basic conditions to reveal the primary amine of the pyrrolidin-3-ylmethanamine precursor, allowing for the introduction of different acyl groups or other functionalities. The conversion of selected hydroxyl groups in flavonoids to acetamide groups has been shown to regulate their flexibility, polarity, and lipophilicity. nih.gov In some cases, the acetamide nitrogen can participate in further reactions; for instance, the reaction of succinic acid derivatives with aminoacetic acid can lead to the formation of pyrrolidine-2,5-dione-acetamides. nih.gov

Introduction of Substituents on the Pyrrolidine Ring System

The strategic introduction of substituents onto the pyrrolidine ring is a key methodology for modulating the pharmacological and physicochemical properties of this compound and its analogs. The position and nature of these substituents can significantly influence biological activity, selectivity, and pharmacokinetic profiles.

Research has demonstrated that substitution at various positions of the pyrrolidine ring can lead to compounds with a wide range of biological activities. For instance, the introduction of substituents at the 4-position of the pyrrolidine ring in certain derivatives has been explored to enhance their inhibitory activities against specific enzymes. nih.gov A study on 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives revealed that the nature of the substituent at the 4-position of the pyrrolidine ring dramatically impacts their inhibitory potency against caspases-3 and -7. nih.gov

Specifically, enantiomerically pure diastereomeric 4-fluoropyrrolidinyl derivatives exhibited significantly higher inhibitory activity, in the nanomolar range, which was 100-1000 times more potent than the corresponding 4-methoxy analogues. nih.gov In contrast, derivatives with 4-methoxy and 4-trifluoromethyl groups showed much lower inhibition potencies, while those with a tetraethyleneglycol (OPEG4) group at the 4-position were inactive. nih.gov The 4,4-difluorinated compound demonstrated the most potent inhibition of both caspases. nih.gov These findings underscore the critical role of the substituent's electronic properties and size at the 4-position in determining biological efficacy.

Furthermore, modifications at the 3-position of the pyrrolidine ring have been investigated to develop potential therapeutic agents. Routes have been developed for the synthesis of 3-alkyl-3-(prop-2-ynyl)pyrrolidine-2,5-diones, which are analogs of interest as potential aromatase inhibitors. rsc.org

The introduction of substituents can also serve to create specific stereochemical arrangements, which is crucial for receptor binding and biological activity. The non-planar, puckered conformation of the pyrrolidine ring allows for precise spatial orientation of substituents, influencing how the molecule interacts with its biological target. nih.gov The choice of substituents can lock the ring into a preferred conformation, thereby enhancing its pharmacological efficacy. nih.gov

Table 1: Impact of 4-Position Substituents on Caspase Inhibition by Pyrrolidine Derivatives

| Substituent at 4-Position | Inhibitory Activity (IC50) | Reference |

| 4-Fluoro | Nanomolar range | nih.gov |

| 4,4-Difluoro | IC50 = 362 nM (caspase-3), 178 nM (caspase-7) | nih.gov |

| 4-Methoxy | Micromolar range | nih.gov |

| 4-Trifluoromethyl | Micromolar range | nih.gov |

| 4-OPEG4 | Inactive | nih.gov |

Scaffold Diversification for Library Synthesis and Analogue Generation

Scaffold diversification is a powerful strategy in medicinal chemistry to explore a wider chemical space and generate libraries of analogues for high-throughput screening. For the this compound framework, diversification can be achieved by modifying the core pyrrolidine structure, leading to novel compounds with potentially improved biological activities and properties.

One approach to scaffold diversification involves the use of multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. The Petasis reaction, for example, is a versatile method for accessing functionalized amines, which can then undergo subsequent ring-closing reactions to form diverse polycyclic scaffolds. researchgate.net This "build-couple-transform" paradigm enables the generation of lead-like libraries with significant scaffold diversity. researchgate.net

Another strategy for diversification is through ring contraction or expansion reactions. For instance, a photo-promoted ring contraction of readily available pyridines with silylborane has been developed to afford pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jp These products can serve as versatile synthons for the synthesis of a variety of functionalized pyrrolidines. osaka-u.ac.jp

The synthesis of highly substituted pyrrolidine libraries can also be achieved from complex bicyclic β-lactam scaffolds. nih.gov This method allows for the generation of drug-like molecules in a limited number of synthetic steps. nih.gov

Furthermore, the pyrrolidine scaffold itself is a valuable starting point for the synthesis of a wide array of bioactive compounds. nih.gov Various preformed pyrrolidine scaffolds, such as pyrrolidine, pyrrolidin-2-one, and pyrrolidine-2,5-dione, are commercially available and serve as building blocks for the creation of new drugs. nih.gov

The goal of scaffold diversification is to produce libraries of compounds with a high degree of three-dimensional complexity, which is often associated with improved biological activity and selectivity. nih.govresearchgate.net Diversity-oriented synthesis is a key strategy to create sp³-rich molecular entities, which can significantly expand the chemical space explored in drug discovery programs. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Analysis of Structural Features Governing Biological Activity

The biological activity of pyrrolidine (B122466) derivatives is profoundly influenced by the nature, position, and stereochemistry of substituents on the pyrrolidine ring. nih.govnih.gov For N-Pyrrolidin-3-ylmethyl-acetamide, the key structural elements for SAR analysis are the pyrrolidine ring itself, the position of the side chain, and the acetamide (B32628) group.

Positional and Electronic Effects of Pyrrolidine Ring Substituents

The placement of substituents on the pyrrolidine ring is a critical determinant of biological activity. In the case of this compound, the substituent is at the C3 position. Research on various 3-substituted pyrrolidines has shown that this position is a key site for modification to modulate activity at various biological targets, including receptors and enzymes. researchgate.netnih.gov

The electronic properties of substituents on the pyrrolidine ring can significantly alter a molecule's interaction with its biological target. For instance, the introduction of an electron-withdrawing group, such as a fluorine atom, at the 3-position of the pyrrolidine ring has been used to decrease the basicity of the ring nitrogen. nih.gov This modification can be crucial for optimizing ligand-receptor interactions, particularly for targets like nicotinic acetylcholine (B1216132) receptors (nAChRs), where it can enhance affinity and selectivity for specific subtypes such as α4β2. nih.gov

In a series of pyrrolidine derivatives targeting nAChRs, the presence of a hydroxyl group on an aromatic ring attached to the pyrrolidine scaffold was found to be critical for high affinity. unimi.it Methylation of this hydroxyl group led to a significant drop in affinity, highlighting the sensitivity of the receptor to both the electronic nature and steric bulk of the substituent. unimi.it While this compound itself lacks an aromatic substituent, these findings underscore the principle that even subtle electronic changes can have profound effects on biological activity.

The table below illustrates how positional and electronic modifications on related pyrrolidine scaffolds can influence biological activity, providing a framework for predicting the effects of similar changes to this compound.

| Compound/Analog Class | Substituent Modification | Observed Effect on Biological Activity | Reference |

| 3-Fluoropyrrolidine (B48656) Analogs | Introduction of fluorine at C3 | Decreased basicity of pyrrolidine nitrogen, enhanced affinity for α4β2 nAChRs. | nih.gov |

| Pyrrolidinyl Benzofurans | Methylation of a critical hydroxyl group | Significant decrease in binding affinity to nAChRs. | unimi.it |

| 3-Aryl Pyrrolidines | Aryl group at C3 | Potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors. | nih.gov |

| Pyrrolidine-2,5-dione Analogs | Varies (e.g., benzhydryl, isopropyl) | Substituents at C3 strongly affect anticonvulsant activity. | nih.gov |

Conformational Analysis and its Influence on Bioactivity

The five-membered pyrrolidine ring is not planar and exists in various "puckered" or "envelope" conformations. beilstein-journals.org This conformational flexibility, or pseudorotation, allows the molecule to adopt different shapes, which can significantly impact its ability to bind to a biological target. nih.gov The specific conformation adopted by the pyrrolidine ring is influenced by its substituents. mdpi.com

| Structural Feature | Conformational Aspect | Influence on Bioactivity | Reference |

| Pyrrolidine Ring | Envelope and twisted conformations (puckering) | Determines the spatial orientation of substituents, affecting ligand-receptor fit. | nih.govbeilstein-journals.org |

| 3-Position Substituent | Pseudo-axial vs. pseudo-equatorial orientation | Affects the overall molecular shape and interaction with the target. | beilstein-journals.org |

| N-Substituent and C3 Side Chain | Cis/trans isomerism relative to the ring | Can stabilize specific conformations and influence binding. | nih.gov |

| Overall Molecular Shape | "U-shape" conformation in some derivatives | Can be beneficial for activity, e.g., inverse agonism at certain receptors. | nih.gov |

Stereochemical Determinants of Target Binding and Functional Modulation

Chirality is a fundamental aspect of molecular recognition in biology. This compound has a stereocenter at the C3 position of the pyrrolidine ring, meaning it can exist as two enantiomers, (R)- and (S)-N-Pyrrolidin-3-ylmethyl-acetamide. The spatial arrangement of atoms in these enantiomers is different, and as a result, they can interact differently with chiral biological targets like receptors and enzymes.

It is a well-established principle in medicinal chemistry that different stereoisomers of a drug can have vastly different biological activities. beilstein-journals.org For example, in a study of pyrrolidinyl benzodioxanes, the (2R,2’S) diastereomer was identified as a potent partial agonist at α4β2 and α6β2-nicotinic acetylcholine receptors, demonstrating the critical role of specific stereochemistry. unimi.it Similarly, research on 3-fluoropyrrolidine derivatives showed that specific stereoisomers, such as the (2S,4R) configuration, were the most promising ligands for the α4β2 nAChR subtype. nih.gov

The synthesis of stereochemically pure pyrrolidine derivatives is a significant area of research, as it allows for the isolation and evaluation of individual stereoisomers to identify the one with the optimal biological profile. mdpi.comacs.org The differential activity between stereoisomers arises from the fact that only one enantiomer may fit correctly into the binding site of a protein, leading to a productive interaction, while the other may bind weakly or not at all. Therefore, for this compound, it is highly probable that one enantiomer is significantly more active than the other at its specific biological target.

| Compound Series | Stereochemical Feature | Impact on Biological Activity | Reference |

| Pyrrolidinyl Benzodioxanes | (2R,2’S) diastereomer | Identified as a potent partial agonist at specific nAChR subtypes. | unimi.it |

| 3-Fluoropyrrolidine Derivatives | (2S,4R)-4-fluoropyrrolidin-2-yl)methoxy moiety | Found to be the most promising for α4β2 nAChR affinity and selectivity. | nih.gov |

| Pyrrolidine Pentamine Analogs | Stereochemistry at R2, R3, and R4 positions | Integrity of specific stereochemistry was necessary for inhibitory activity. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models can predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. For pyrrolidine derivatives, various QSAR models have been developed to understand the structural requirements for activity against different targets. nih.govnih.govscispace.combohrium.com

For instance, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of pyrrolidine derivatives to identify key structural features for inhibitory activity against targets like myeloid cell leukemia-1 (Mcl-1) and dipeptidyl peptidase-IV (DPP-IV). nih.govnih.gov These models generate contour maps that visualize regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. nih.gov

While a specific QSAR model for this compound is not publicly available, the principles from models developed for analogous series are applicable. These studies consistently show that the steric and electronic properties of substituents on the pyrrolidine ring are critical for activity. nih.govnih.gov Based on these general findings, QSAR models could be developed for a series of this compound analogs to predict their activity and guide the design of more potent compounds. Such models would likely highlight the importance of the pyrrolidine ring's conformation and the electronic properties of any additional substituents.

Structure-Property Relationship Studies Relevant to Biological Context (e.g., Solubility for Research Applications)

The pyrrolidine nucleus, being a saturated heterocycle, generally imparts different solubility characteristics compared to its aromatic counterpart, pyrrole. nih.gov The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor, which can influence its aqueous solubility. nih.gov

A study comparing pyrrolidinium-based and piperidinium-based salts found that the pyrrolidinium (B1226570) compounds displayed higher solubility in several organic solvents like methanol (B129727) and ethanol. nih.gov This suggests that the five-membered ring structure of pyrrolidine can lead to more favorable solvation properties compared to the six-membered piperidinium (B107235) ring. This increased solubility is advantageous for research applications, as it facilitates compound handling, formulation, and use in biological assays. The acetamide group in this compound also contains hydrogen bond donors and acceptors, which would be expected to contribute positively to its solubility in polar solvents.

| Structural Moiety | Property | Influence on Property | Reference |

| Pyrrolidine Ring | Solubility | Generally enhances solubility in polar solvents due to hydrogen bonding capabilities. | nih.govnih.gov |

| Pyrrolidine vs. Piperidine | Comparative Solubility | Pyrrolidinium salts showed higher solubility in various solvents compared to piperidinium salts. | nih.gov |

| Acetamide Group | Solubility | Contains hydrogen bond donor and acceptor sites, contributing to polarity and solubility. |

Preclinical Pharmacological Research and in Vitro/in Vivo Efficacy Assessments Excluding Human Clinical Data

In Vitro Biological Profiling and High-Throughput Screening

In vitro methodologies are fundamental in early-stage drug discovery to determine the biological activity of new chemical entities. These techniques, including high-throughput screening (HTS), allow for the rapid assessment of large compound libraries against specific biological targets. bldpharm.commicrobiologics.com For pyrrolidine (B122466) derivatives, these assays have been crucial in identifying preliminary activities and guiding further optimization.

Enzyme Kinetic Assays and Inhibition Constants

Enzyme kinetic studies are essential for characterizing the interaction of a compound with an enzyme, providing key parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). uomustansiriyah.edu.iqichorlifesciences.com These assays can elucidate whether a compound acts as an inhibitor or an activator. For instance, studies on amidases, enzymes that hydrolyze amide bonds, have utilized acetamide (B32628) as a substrate to determine kinetic constants. In one such study, the kinetic constants for amidase from Pseudomonas aeruginosa with acrylamide (B121943) as a substrate were determined to be a V_max of 101.13 U mg protein⁻¹, a K_m of 1.12x10⁻² M, and a k_cat of 64.04 s⁻¹. nih.gov Although this study did not investigate N-Pyrrolidin-3-ylmethyl-acetamide specifically, it highlights a methodology that would be relevant for assessing its potential interaction with amidases, given its acetamide moiety.

Table 1: Enzyme Kinetic Parameters for a Related Compound Class

| Enzyme | Substrate | V_max (U mg protein⁻¹) | K_m (M) | k_cat (s⁻¹) | Source |

|---|---|---|---|---|---|

| Amidase (P. aeruginosa) | Acrylamide | 101.13 | 1.12x10⁻² | 64.04 | nih.gov |

This table presents data for a related enzyme class and not for this compound itself.

Receptor Ligand Binding and Functional Assays in Cell Lines

Receptor binding assays are used to determine the affinity of a compound for a specific receptor, while functional assays assess the compound's ability to elicit a biological response upon binding. A study on a series of pyrrolidin-3-yl-N-methylbenzamides , which are structurally related to this compound, identified them as potent histamine (B1213489) H3 receptor antagonists. nih.gov One particular compound from this series demonstrated high binding affinity and a favorable in vivo profile, suggesting that the pyrrolidine core can be effectively targeted to modulate receptor activity. nih.gov

Another study focused on the β2-adrenergic receptor and found that a small molecule could enhance the binding of arrestin-3 to the receptor. nih.gov This was demonstrated using FRET- and NanoBiT-based assays in living cells, showcasing advanced techniques to probe compound-receptor interactions. nih.gov While not directly involving a pyrrolidine derivative, this research exemplifies the types of functional assays used to characterize receptor modulators.

Table 2: Receptor Binding Data for a Structurally Related Compound Series

| Compound Class | Target Receptor | Activity | Source |

|---|---|---|---|

| Pyrrolidin-3-yl-N-methylbenzamides | Histamine H3 | Antagonist | nih.gov |

This table presents data for a related compound series and not for this compound itself.

Cell-Based Phenotypic Assays for Specific Activities (e.g., Antimicrobial, Antiproliferative)

Cell-based phenotypic assays are crucial for determining the effect of a compound on whole cells, providing insights into its potential therapeutic applications. sigmaaldrich.combioagilytix.com The pyrrolidine scaffold is a common feature in compounds with demonstrated antimicrobial and antiproliferative activities. nih.govnih.gov

For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. nih.gov The study found that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings significantly enhanced the anticancer activity. nih.gov Another study on novel thiosemicarbazides and related compounds showed that some derivatives displayed marked broad-spectrum antibacterial activities with minimal inhibitory concentrations (MIC) ranging from 0.5 to 32 μg/mL. nih.gov Furthermore, several of these compounds exhibited significant antiproliferative activity against human tumor cell lines. nih.gov

Table 3: Antiproliferative and Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Class | Assay Type | Activity | Cell Line/Organism | Source |

|---|---|---|---|---|

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Antiproliferative | Enhanced activity with specific heterocycles | A549 (lung cancer) | nih.gov |

| Thiosemicarbazides and related compounds | Antimicrobial | MIC: 0.5–32 μg/mL | Gram-positive and Gram-negative bacteria | nih.gov |

| Thiosemicarbazides and related compounds | Antiproliferative | Significant activity | Various human tumor cell lines | nih.gov |

This table presents data for related compound classes and not for this compound itself.

In Vivo Efficacy Studies in Defined Animal Models (Preclinical Research)

In vivo studies in animal models are a critical step in preclinical research to evaluate the efficacy and potential therapeutic utility of a compound in a living organism. uoc.grmdpi.com Various animal models are used to simulate human diseases, including neurological disorders and pain. mdpi.comitis.swisscriver.com

Efficacy in Models of Neurological or Neuropsychiatric Disorders

The pyrrolidine ring is a key component of many compounds investigated for central nervous system (CNS) disorders. For instance, certain pyrrolidine-2,5-dione derivatives have shown anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. vulcanchem.com Structure-activity relationship (SAR) analyses revealed that the anticonvulsant activity is influenced by substituents at the 3-position of the pyrrolidine-2,5-dione ring and the nature of the acetamide fragment. vulcanchem.com One derivative, compound 69k , which features a phenylpiperazine attached to an acetamide fragment, showed potent anticonvulsant effects. vulcanchem.com

Table 4: In Vivo Efficacy of a Pyrrolidine Derivative in a Neurological Disorder Model

| Compound | Animal Model | Test | Efficacy | Source |

|---|---|---|---|---|

| Compound 69k (a pyrrolidine-2,5-dione derivative) | Mouse | MES test | ED₅₀: 80.38 mg/kg | vulcanchem.com |

| Compound 69k (a pyrrolidine-2,5-dione derivative) | Mouse | 6 Hz test | ED₅₀: 108.80 mg/kg | vulcanchem.com |

This table presents data for a related compound and not for this compound itself.

Efficacy in Animal Models of Pain and Inflammation

Pyrrolidine derivatives have also been assessed for their analgesic and anti-inflammatory properties. In a study of pyrrolidine derivatives, several compounds revealed peripheral analgesic activity in the writhing test in mice. vulcanchem.com Notably, compound 62g was active at a dose of 30 mg/kg, which was comparable to aspirin (B1665792) at the same dose. vulcanchem.com The same study also showed that some compounds possessed central analgesic activity in the hot-plate test. vulcanchem.com

Research on other heterocyclic compounds has utilized models such as the carrageenan-induced paw edema test to assess anti-inflammatory effects and the hot plate and writhing tests for analgesic potential. nih.govirb.hr For example, an indazolone derivative demonstrated dose-dependent reductions in painful reactions in the acetic acid-induced writhing test. nih.gov These models are standard for evaluating the potential of new compounds to treat pain and inflammation.

Table 5: In Vivo Efficacy of a Pyrrolidine Derivative in a Pain Model

| Compound | Animal Model | Test | Efficacy | Source |

|---|---|---|---|---|

| Compound 62g (a pyrrolidine derivative) | Mouse | Writhing test | Active at 30 mg/kg (similar to aspirin) | vulcanchem.com |

| Compound 62d and 62g | Mouse | Hot-plate test | Central analgesic activity at 30 mg/kg | vulcanchem.com |

This table presents data for a related compound and not for this compound itself.

Computational Chemistry and in Silico Modeling of N Pyrrolidin 3 Ylmethyl Acetamide Derivatives

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in drug design for predicting the binding mode and affinity of a ligand to a protein target. For derivatives of N-Pyrrolidin-3-ylmethyl-acetamide, docking studies can elucidate how the molecule fits into the active site of a target protein, such as an enzyme or receptor.

Research on various pyrrolidine (B122466) derivatives has demonstrated the power of this approach. For instance, docking simulations have been used to identify the binding modes of pyrrolidine-based inhibitors for targets like the Mcl-1 protein, which is implicated in cancer. researchgate.net In one such study, newly designed pyrrolidine compounds showed higher binding affinities than existing reference compounds. scispace.com Similarly, docking studies on acetamide (B32628) derivatives have successfully predicted their placement and stable interactions within the active site of the EGFR protein kinase, a key target in cancer therapy. nih.govsemanticscholar.org These studies often reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent inhibition. nih.gov

For a hypothetical this compound derivative targeting a specific kinase, molecular docking could be employed to:

Predict the binding pose within the ATP-binding pocket.

Identify key amino acid residues that interact with the pyrrolidine ring, the acetamide group, or any other substituents.

Estimate the binding affinity (e.g., docking score or binding energy), which helps in prioritizing compounds for synthesis and biological testing.

A typical output from such a study might include a table of docking scores for a series of derivatives, as illustrated below.

Table 1: Hypothetical Molecular Docking Results for this compound Derivatives Against a Kinase Target

| Compound | Derivative Substitution | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | None (Parent Compound) | -7.5 | GLU957, LEU959 |

| 2a | 4-fluoro on pyrrolidine | -8.2 | GLU957, LEU959, HIS885 |

| 2b | 4-methyl on pyrrolidine | -7.8 | GLU957, LEU959 |

| 3 | N-phenyl on acetamide | -9.1 | GLU957, LEU959, VAL840 |

This table is illustrative and based on typical findings in docking studies of kinase inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This is crucial for understanding the conformational flexibility of both the ligand and the protein, as well as the stability of their complex. nih.gov

MD simulations are particularly valuable for systems with high flexibility, such as the flap regions of aspartic proteases. nih.gov Studies on pyrrolidine derivatives targeting such enzymes have used MD to explore protein flexibility and identify binding modes that were not apparent from static docking into rigid crystal structures. nih.gov For this compound derivatives, MD simulations can:

Assess the stability of the binding pose predicted by molecular docking.

Reveal conformational changes in the protein upon ligand binding.

Calculate binding free energies (e.g., using MM/PBSA or MM/GBSA methods), which often provide a more accurate estimation of binding affinity than docking scores alone. researchgate.net

For example, in a study of pyrrolidine-2,3-dione (B1313883) derivatives as Cdk5/p25 inhibitors, MD simulations over 30 nanoseconds showed that the inhibitors remained stably bound in the ATP-binding site, with an average root-mean-square deviation (RMSD) of ~2.15 Å. mdpi.com Such analyses confirm the stability of the ligand-protein complex and validate the docking results. scispace.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, stability, and reactivity of molecules. youtube.com These methods provide detailed insights that are inaccessible through classical molecular mechanics approaches.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful QC method for studying the electronic properties and reactivity of molecules. It is widely used to elucidate reaction mechanisms, calculate reaction energies, and predict spectroscopic properties.

For pyrrolidine-containing molecules, DFT has been employed to unravel complex reaction pathways. For instance, DFT calculations were used to study the stereoretentive formation of cyclobutanes from pyrrolidines, identifying the rate-determining step as the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. acs.orgacs.org Such studies provide fundamental insights that can guide the synthesis of new derivatives. acs.org DFT can also be used to understand the reactivity of the pyrrolidine ring itself. nih.gov For this compound, DFT could be used to:

Calculate the distribution of electron density and identify sites susceptible to nucleophilic or electrophilic attack.

Model the transition states of potential metabolic reactions, such as N-dealkylation or amide hydrolysis.

Predict vibrational frequencies to aid in the interpretation of experimental infrared and Raman spectra. acs.org

Table 2: Example of DFT-Calculated Properties for a Pyrrolidine Derivative

| Property | Calculated Value | Interpretation |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 5.7 eV | Difference between LUMO and HOMO; indicates chemical reactivity and stability. |

| Dipole Moment | 3.2 D | A measure of the molecule's overall polarity. |

These values are representative and would be specific to the exact structure and computational level of theory used.

Semi-Empirical Methods for Conformational Analysis

Semi-empirical methods are a class of quantum chemical calculations that use parameters derived from experimental data to simplify the complex equations of ab initio methods. wikipedia.org This makes them computationally much faster, allowing for the conformational analysis of large molecules or the screening of large numbers of conformers. acs.org

While less accurate than DFT, semi-empirical methods are very useful for an initial, broad exploration of the conformational landscape of a flexible molecule like this compound. The pyrrolidine ring itself can adopt various puckered conformations (envelope and twisted forms), and the side chain has multiple rotatable bonds. researchgate.net A semi-empirical approach can efficiently identify a set of low-energy conformers, which can then be further analyzed using more accurate methods like DFT or used as starting points for MD simulations. researchgate.net Research has shown that combining semi-empirical methods with empirical criteria can significantly improve the accuracy of generating bioactive conformations. researchgate.netnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters for Research Guidance

In the early stages of drug discovery, it is crucial to assess the potential ADME properties of a compound to identify potential liabilities. clinicalpub.com In silico tools are widely used to predict these properties from the molecular structure, providing a rapid and cost-effective way to guide the design of molecules with favorable pharmacokinetic profiles. mdpi.com

For this compound and its derivatives, various ADME parameters can be predicted. These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimental results. Key predicted properties include:

Lipophilicity (e.g., logP): Affects solubility, permeability, and plasma protein binding. youtube.com

Aqueous Solubility (logS): Crucial for absorption and formulation. youtube.com

Blood-Brain Barrier (BBB) Penetration: Important for CNS-acting drugs.

Human Intestinal Absorption (HIA): Predicts oral bioavailability.

Cytochrome P450 (CYP) Inhibition: Identifies potential for drug-drug interactions. bohrium.com

Plasma Protein Binding: Influences the free concentration of the drug available to act on its target. mdpi.com

Studies on various heterocyclic compounds, including pyrrolidine derivatives, have shown that these in silico models can effectively filter compound libraries and guide the optimization of ADME profiles. bohrium.comnih.gov For example, a "Bioavailability Radar" can provide a quick visual assessment of a compound's drug-likeness based on six key physicochemical properties. researchgate.net

Table 3: Predicted ADME Properties for a Hypothetical this compound Derivative

| Property | Descriptor | Predicted Value | Optimal Range |

| Lipophilicity | logP | 2.1 | -0.7 to +5.0 |

| Size | Molecular Weight ( g/mol ) | 170.23 | 150 to 500 |

| Polarity | TPSA (Ų) | 49.3 | 20 to 130 |

| Solubility | logS (ESOL) | -1.8 | > -6 |

| Flexibility | Rotatable Bonds | 4 | < 9 |

| Saturation | Fraction Csp3 | 0.67 | > 0.25 |

This table is illustrative, based on typical outputs from ADME prediction tools like SwissADME. mdpi.comresearchgate.net

These computational predictions serve as a critical guide, allowing medicinal chemists to prioritize the synthesis of derivatives with a higher probability of success in later-stage preclinical and clinical development. researchgate.net

Advanced Spectroscopic and Analytical Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution. Both ¹H and ¹³C NMR are crucial for the complete structural assignment of N-Pyrrolidin-3-ylmethyl-acetamide.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons of the methyl group in the acetamide (B32628) moiety would appear as a singlet at approximately 2.0 ppm. The methylene (B1212753) protons adjacent to the amide nitrogen (CH₂-N) would likely resonate as a doublet of doublets or a triplet around 3.2-3.4 ppm, coupled to the methine proton on the pyrrolidine (B122466) ring. The protons on the pyrrolidine ring itself would present a more complex pattern of multiplets in the region of 1.5-3.0 ppm due to their diastereotopic nature and spin-spin coupling with each other. The N-H proton of the amide would likely appear as a broad singlet or a triplet, depending on the solvent and concentration, typically in the range of 5.5-8.5 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the acetamide group would be the most downfield signal, expected around 170 ppm. The carbons of the pyrrolidine ring would resonate in the range of 25-60 ppm, with the carbon atom attached to the nitrogen (C-N) appearing more downfield. The methyl carbon of the acetyl group would be observed at a higher field, typically around 23 ppm.

Advanced NMR Techniques: Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals. COSY would reveal the ¹H-¹H coupling networks within the pyrrolidine ring and the side chain. HSQC would correlate each proton signal to its directly attached carbon atom. HMBC would show correlations between protons and carbons that are two or three bonds away, which is particularly useful for confirming the connectivity between the acetamide group and the pyrrolidinemethyl moiety.

| Compound Name | CAS Number |

| This compound | 181576-28-3 bldpharm.com |

| (R)-N-(Pyrrolidin-3-ylmethyl)acetamide | 1225062-97-4 bldpharm.com |

| N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide | 1257315-97-1 bldpharm.com |

| N-methyl-N-pyrrolidin-3-yl-acetamide;hydrochloride | 1624261-23-9 sigmaaldrich.com |

| Pyrrolidine | 123-75-1 nist.gov |

| Acetamide | 60-35-5 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, would be used to determine the accurate mass of the protonated molecule [M+H]⁺ of this compound. This allows for the unambiguous confirmation of its molecular formula, C₇H₁₄N₂O.

Fragment Analysis: Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation pattern of the molecule. The fragmentation of this compound would be expected to follow predictable pathways for amides and amines. A key fragmentation would be the cleavage of the C-C bond between the pyrrolidine ring and the methylene group, leading to the formation of a stable pyrrolidinemethyl cation or related fragments. Another characteristic fragmentation would be the loss of the acetamide group or parts of it. For instance, the loss of an acetyl radical (CH₃CO•) or ketene (B1206846) (CH₂=C=O) from the molecular ion is a common fragmentation pathway for N-acyl compounds. The pyrrolidine ring itself can undergo ring-opening and subsequent fragmentation, yielding characteristic ions.

A plausible fragmentation pattern is detailed in the table below:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 143 | [M+H]⁺ |

| 100 | Loss of CH₃CONH₂ |

| 84 | Pyrrolidinemethyl cation |

| 70 | Pyrrolidinyl cation |

| 57 | Loss of pyrrolidine |

| 43 | Acetyl cation [CH₃CO]⁺ |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

For chiral molecules, such as the individual enantiomers of this compound, X-ray crystallography can determine the absolute stereochemistry. In the solid state, the pyrrolidine ring is expected to adopt a non-planar conformation, typically an envelope or a twisted (half-chair) conformation, to minimize steric strain. The conformation of the acetamide side chain relative to the pyrrolidine ring would also be determined, providing insights into potential intramolecular hydrogen bonding. A study on a related compound, N-[4-(Pyrrolidin-1-ylcarbonylmethoxy)phenyl]acetamide, revealed that the pyrrolidine ring can adopt an envelope conformation in the solid state. researchgate.net This suggests that the pyrrolidine ring in this compound would likely exhibit a similar non-planar geometry. The crystal packing would be influenced by intermolecular hydrogen bonds, likely involving the amide N-H and the carbonyl oxygen.

Chromatographic and Separation Techniques for Purity and Compound Isolation in Research (e.g., HPLC, GC-MS for derivatized species)

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the analysis and purification of non-volatile and thermally labile compounds like this compound. For analytical purposes, a reversed-phase HPLC method would typically be employed. sielc.com A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, would be suitable. sielc.com The purity of the compound can be assessed by the presence of a single major peak in the chromatogram. Preparative HPLC can be used for the isolation of the compound from a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polar nature and relatively low volatility of this compound, direct analysis by GC-MS might be challenging. However, derivatization can be employed to increase its volatility and thermal stability. nih.gov For instance, the secondary amine in the pyrrolidine ring could be acylated or silylated. The resulting derivative would be more amenable to GC separation and subsequent mass spectrometric analysis, which can be a powerful tool for detecting and identifying impurities. nih.gov The analysis of derivatized pyrrolidine compounds by GC-MS has been reported, demonstrating the feasibility of this approach. researchgate.net

| Technique | Purpose | Typical Parameters |

| Analytical HPLC | Purity assessment | Column: C18; Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient elution); Detection: UV at 210 nm or ELSD/MS |

| Preparative HPLC | Compound isolation | Column: Larger diameter C18; Mobile Phase: Optimized based on analytical run; Detection: UV/MS guided fractionation |

| GC-MS | Impurity profiling (after derivatization) | Derivatization: Silylation (e.g., with BSTFA) or acylation; Column: Capillary column (e.g., DB-5ms); Detection: Mass Spectrometry (EI) |

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Advanced N-Pyrrolidin-3-ylmethyl-acetamide Analogs with Optimized Profiles

The future development of this compound analogs will heavily rely on rational design strategies to enhance their therapeutic efficacy and pharmacokinetic properties. The pyrrolidine (B122466) scaffold's non-planar structure and the presence of stereogenic centers provide a unique three-dimensional space to explore for optimizing interactions with biological targets. nih.govresearchgate.net

Key strategies for the rational design of advanced analogs include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the this compound structure affect its biological activity is crucial. This involves synthesizing a library of analogs with variations in the substituents on the pyrrolidine ring and the acetamide (B32628) group. For instance, SAR analysis has revealed that the acetamide moiety can be critical for the anticonvulsant activity in some pyrrolidine derivatives. nih.gov

Stereochemistry-Focused Synthesis: The stereochemistry of the pyrrolidine ring significantly influences the biological profile of drug candidates due to differential binding to enantioselective proteins. nih.govresearchgate.net Future synthetic efforts should focus on producing enantiomerically pure analogs of this compound to evaluate the activity of individual stereoisomers.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, and metabolic stability. For example, the acetamide group could be replaced with other hydrogen bond donors and acceptors to explore new interactions with target proteins.

Computational Modeling: In silico tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict the binding affinity and potential activity of designed analogs, thereby prioritizing the synthesis of the most promising candidates. nih.gov

The synthesis of these advanced analogs can be achieved through various established and emerging methods for creating and functionalizing pyrrolidine rings. nih.govacs.org

Exploration of Novel Therapeutic Hypotheses Based on Evolving Mechanistic Insights

While the initial therapeutic applications of this compound may be focused on a specific target, a deeper understanding of its mechanism of action could unveil new therapeutic possibilities. The pyrrolidine scaffold is known to be a key component in drugs targeting a wide range of conditions, including central nervous system disorders, cancer, and infectious diseases. nih.govresearchgate.net

Future research should aim to:

Deconvolute Target Engagement: Identifying the specific molecular targets of this compound is paramount. Techniques like chemical proteomics can be employed to pinpoint protein interactions. nih.gov

Elucidate Downstream Signaling Pathways: Once the primary target is identified, further investigation into the downstream cellular signaling pathways affected by the compound will provide a more comprehensive understanding of its biological effects.

Phenotypic Screening: Testing the compound and its analogs across a wide range of cell-based assays can uncover unexpected therapeutic activities and lead to the formulation of new hypotheses.

Integration of Advanced Omics Technologies for Systems-Level Understanding

A systems biology approach, integrating various "omics" technologies, will be instrumental in obtaining a holistic view of the biological effects of this compound. nih.govfrontiersin.org This approach moves beyond a single target focus to understand the compound's impact on the entire biological system.

| Omics Technology | Application in this compound Research |

| Genomics | Identifying genetic variations that may influence an individual's response to the compound. |

| Transcriptomics | Analyzing changes in gene expression profiles in response to treatment, providing insights into the affected pathways. |

| Proteomics | Identifying protein targets and characterizing post-translational modifications induced by the compound. nih.gov |

| Metabolomics | Studying the alterations in metabolic pathways to understand the functional consequences of target engagement and identify potential biomarkers of response. nih.gov |

By integrating data from these different omics levels, researchers can build comprehensive models of the compound's mechanism of action and predict both its efficacy and potential off-target effects. frontiersin.org

Development of Innovative Research Methodologies for Pyrrolidinyl-Acetamide Compound Characterization

The unique properties of pyrrolidinyl-acetamide compounds necessitate the use and development of advanced analytical and characterization techniques.

Advanced Spectroscopy and Crystallography: Techniques such as multi-dimensional NMR spectroscopy and X-ray crystallography are essential for unambiguously determining the three-dimensional structure and stereochemistry of new analogs.

High-Throughput Screening (HTS): The development of robust and sensitive HTS assays will be crucial for rapidly evaluating the biological activity of large libraries of synthesized analogs.

Cellular Imaging Techniques: Advanced microscopy techniques can be used to visualize the subcellular localization of fluorescently-tagged analogs, providing insights into their mechanism of action at a cellular level.

Collaborative and Interdisciplinary Research Imperatives in Modern Drug Discovery Science

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The journey of this compound from a promising lead compound to a clinically approved drug will require the combined expertise of medicinal chemists, biologists, pharmacologists, computational scientists, and clinicians.

Key aspects of this collaborative imperative include:

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discoveries and the development of new medicines.

Open Science Initiatives: Sharing data and research findings through open-access platforms can accelerate the pace of discovery and avoid redundant efforts. acs.org

International Consortia: Forming international research consortia can bring together diverse expertise and resources to tackle the challenges of developing new therapeutics.

By fostering a collaborative and interdisciplinary research environment, the scientific community can maximize the potential of this compound and its future analogs to address unmet medical needs.

Q & A

Q. What are the standard synthetic routes for N-Pyrrolidin-3-ylmethyl-acetamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer: The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or amidation. For example, intermediates like pyrrolidine derivatives are functionalized with acetamide groups using reagents like acetyl chloride or acetic anhydride under anhydrous conditions. Key steps include temperature control (0–5°C for sensitive intermediates) and catalysis (e.g., piperidine for Knoevenagel condensations). Solvent selection (e.g., ethanol or DMF) and purification via column chromatography are critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic methods are employed to characterize this compound?

- Methodological Answer: Structural confirmation relies on Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Infrared (IR) Spectroscopy for functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹), and Mass Spectrometry (MS) for molecular weight validation. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while X-ray crystallography (using programs like SHELXL ) resolves stereochemistry in crystalline forms .

Q. What preliminary biological screening assays are used to evaluate its therapeutic potential?

- Methodological Answer: Basic screens include:

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.

Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves validate activity .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to address low yields or stereochemical inconsistencies?

- Methodological Answer: Design of Experiments (DoE) frameworks identify critical variables (e.g., solvent polarity, temperature gradients). For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) may be applied. Continuous-flow reactors improve scalability and reproducibility . Contradictions in yield data across studies often arise from impurities in starting materials—validate via LC-MS .

Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer: Cross-study variability may stem from differences in:

- Assay Conditions (e.g., pH, serum content in cell cultures).

- Compound Solubility : Use co-solvents (DMSO ≤0.1%) and confirm stock stability via UV-Vis.

- Target Selectivity : Employ CRISPR-edited cell lines to isolate specific pathways. Meta-analyses of PubChem bioassay data (e.g., AID 1259351) contextualize findings .

Q. How can computational methods enhance structure-activity relationship (SAR) studies for this compound?

- Methodological Answer: Molecular Docking (AutoDock Vina) predicts binding modes to targets like GPCRs or kinases. QSAR Models (DRAGON descriptors) correlate substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with activity. MD Simulations (GROMACS) assess conformational stability in biological membranes. Validate predictions with mutagenesis or isotopic labeling .

Q. What analytical approaches are used to characterize metabolic stability and degradation pathways?

- Methodological Answer: In Vitro Microsomal Assays (human liver microsomes + NADPH) identify phase I metabolites. LC-HRMS/MS tracks degradation products under stress conditions (heat, light, pH extremes). Isotope-labeled analogs (e.g., ¹⁴C-acetamide) quantify bioavailability in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.